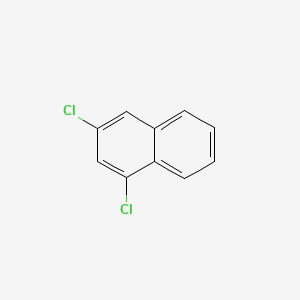

1,3-Dichloronaphthalene

Description

Context within Polychlorinated Naphthalenes (PCNs) Congeneric Families

Polychlorinated naphthalenes (PCNs) are a group of synthetic aromatic compounds formed by substituting one to eight chlorine atoms onto a naphthalene (B1677914) molecule structure. jte.edu.vnresearchgate.net This results in 75 possible individual compounds, known as congeners, which are grouped into eight homologous families based on the number of chlorine atoms they contain. researchgate.netindustrialchemicals.gov.au 1,3-Dichloronaphthalene is a member of the dichloronaphthalene (diCN) family, which consists of ten distinct isomers.

PCNs were historically manufactured and sold in mixtures under trade names like Halowax and Nibren wax. industrialchemicals.gov.auoaepublish.com These mixtures were used in a variety of industrial applications, including as dielectrics in capacitors, cable insulation, wood preservatives, and additives in engine oil, owing to their chemical stability, low flammability, and insulating properties. industrialchemicals.gov.auepa.gov Research into specific congeners like this compound is essential for understanding the environmental fate and toxicological profile of these historical commercial mixtures. nih.gov

Significance of Isomerism in Chemical Research

Isomerism is a fundamental concept in chemistry where compounds share the same molecular formula but have different arrangements of atoms. wikipedia.orgbritannica.com Isomers are broadly classified into structural isomers, where atoms are connected in different orders, and stereoisomers, where the connections are the same but the spatial arrangement differs. wikipedia.orgallen.in

In the context of dichloronaphthalenes, all ten isomers share the molecular formula C₁₀H₆Cl₂, but they are structural isomers because the two chlorine atoms are attached to different positions on the naphthalene rings. guidechem.com This seemingly small difference in the location of the chlorine atoms—in this case, at the 1st and 3rd positions—leads to distinct physical and chemical properties for each isomer. wikipedia.orgsolubilityofthings.com These differences can include variations in melting point, boiling point, solubility, and reactivity. For researchers, studying a specific isomer like this compound is critical because its environmental behavior, persistence, and biological interactions can differ significantly from other isomers like 1,5-Dichloronaphthalene or 2,3-Dichloronaphthalene (B20057). solubilityofthings.comsolubilityofthings.com

Research Trajectories for Halogenated Naphthalenes

Current research on halogenated naphthalenes, a category that includes PCNs and their brominated (PBNs) and mixed bromo/chloro (PXNs) counterparts, is largely focused on their environmental impact and toxicology. nih.govtandfonline.com A significant area of investigation is their "dioxin-like" toxicity. jte.edu.vnnih.gov Due to their planar molecular structure, similar to highly toxic dioxins, some PCN congeners can interact with the aryl hydrocarbon (Ah) receptor, leading to a range of adverse biological effects. nih.govtandfonline.com

Research trajectories are aimed at:

Environmental Monitoring: Detecting and quantifying the levels of specific congeners like this compound in various environmental matrices such as soil, sediment, air, and biota to understand their distribution and persistence. oaepublish.comepa.gov

Toxicological Studies: Assessing the relative potency and specific toxic effects of individual congeners to improve risk analysis for human health and ecosystems. oaepublish.comnih.gov

Source Identification: Differentiating between historical sources from industrial products and ongoing unintentional formation from thermal processes like waste incineration. oaepublish.comnih.gov

Expanding Focus: While PCNs are the most studied, there is growing interest in understanding the environmental presence and toxicological profiles of PBNs and PXNs, which are less understood but may also pose environmental risks. nih.govtandfonline.com

Interactive Data Table for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₆Cl₂ |

| Molecular Weight | 197.06 g/mol |

| CAS Number | 2198-75-6 |

| Appearance | Colorless crystals, solid at room temperature |

| Melting Point | 62-75.4 °C |

| Boiling Point | 291.2-295.6 °C |

| Density | 1.337 g/cm³ |

| Solubility in Water | Very low (approx. 0.1 g/L) |

| Solubility | High solubility in organic solvents like benzene, acetone, and ether |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCBMCWLCDERHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062246 | |

| Record name | 1,3-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-75-6, 28699-88-9 | |

| Record name | 1,3-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028699889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW2Z4TLD7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Formation Mechanisms of 1,3 Dichloronaphthalene

Laboratory Synthesis Approaches

The laboratory synthesis of 1,3-dichloronaphthalene requires precise control to direct the chlorination to the desired positions on the naphthalene (B1677914) ring, overcoming the molecule's natural reactivity tendencies.

Directed Halogenation Strategies for Naphthalene Systems

Direct chlorination of naphthalene typically yields a mixture of isomers, making regioselective synthesis challenging. To overcome this, directed halogenation strategies are employed, which use functional groups or catalysts to guide the chlorine atoms to specific positions.

Recent research has focused on C-H activation reactions to regioselectively introduce functional groups onto naphthalene derivatives. anr.fr One approach involves using a carbonyl group, such as in 1-naphthaldehydes, as a directing group. anr.frresearchgate.net With a palladium catalyst, naphthaldehydes can be selectively halogenated at either the 2- or 8-position. anr.fr While this specific method targets other positions, the principle of using a directing group is key to developing a pathway for 1,3-substitution.

Another strategy involves transition-metal catalysis. For instance, manganese-based complexes have been studied as mimics of chloroperoxidase to perform selective aromatic halogenation. rsc.org In the reaction of a specific manganese complex with naphthalene, 1-chloronaphthalene (B1664548) was obtained as the sole product, demonstrating high selectivity. rsc.org Further development of such catalytic systems could potentially be adapted for dichlorination at specific sites. Similarly, iridium-catalyzed borylation at the peri-position, directed by a hydrosilyl group, allows for subsequent conversion of the C-B bond to a C-Cl bond, offering a route to peri-substituted naphthalenes. nih.gov

Multi-step Organic Reaction Pathways

Multi-step syntheses provide an alternative route to specific dichloronaphthalene isomers by building the molecule with the desired substitution pattern through a series of controlled reactions. These pathways often involve the introduction and subsequent removal of directing groups or the synthesis of a substituted precursor that guides the final chlorination step.

One established multi-step method for achieving specific substitution is sulfonation-directed chlorination. In this approach, naphthalene is first treated with concentrated sulfuric acid to introduce a sulfonic acid group. This group then directs subsequent chlorination to a specific position. After chlorination, the sulfonic acid group is removed through hydrolysis, yielding the desired chlorinated naphthalene.

Exploration of Green Chemistry Principles in Synthetic Routes

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org This involves considering the entire lifecycle of a chemical process, from starting materials to waste products. skpharmteco.com

Key principles of green chemistry applicable to the synthesis of this compound include:

Waste Prevention : Designing syntheses to minimize byproducts. acs.org

Catalysis : Using catalytic reagents in small amounts is superior to using stoichiometric reagents that are consumed in the reaction. acs.org This reduces waste and can increase selectivity.

Reduce Derivatives : Avoiding the use of temporary protecting groups can shorten synthetic routes and reduce the amount of reagents and waste generated. acs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org

Safer Solvents and Auxiliaries : Choosing solvents that are less toxic and environmentally benign. nih.gov

In the context of dichloronaphthalene synthesis, applying these principles could involve developing highly selective catalysts that favor the formation of the 1,3-isomer, thereby reducing the formation of other isomers and minimizing separation waste. anr.fr Furthermore, exploring enzymatic processes or reactions in safer solvents like water could significantly reduce the environmental impact of the synthesis. acs.org

Environmental and Industrial Formation Mechanisms of Dichloronaphthalenes

Dichloronaphthalenes, along with other polychlorinated naphthalenes (PCNs), are not only manufactured intentionally but are also formed as unintentional byproducts in various high-temperature industrial processes. industrialchemicals.gov.au These compounds are considered persistent organic pollutants (POPs). researchgate.net

Formation from Chlorinated Phenol (B47542) Precursors in Thermal Processes

A significant pathway for the unintentional formation of PCNs is through the thermal decomposition of chlorinated phenols (CPs) at high temperatures, such as those found in municipal waste incinerators. industrialchemicals.gov.aueeer.orgnih.gov Chlorophenols are used in the manufacturing of pesticides, pharmaceuticals, and dyes and can be present in industrial waste. researchgate.net

Research has shown that the slow combustion of dichlorophenols (DCPs) at 600°C produces a unique set of PCN products for each DCP isomer. nih.gov The proposed mechanism involves the coupling of phenoxy radicals at their unsubstituted ortho-carbon positions. eeer.orgnih.gov This intermediate can then undergo one of two transformations:

Tautomerization and H₂O elimination to form polychlorinated dibenzofurans (PCDFs). nih.gov

CO elimination to form a dihydrofulvalene intermediate, which then fuses to produce a naphthalene core. eeer.orgnih.gov

Studies indicate that PCN formation pathways from chlorinated phenols often involve the loss of at least one chlorine atom. eeer.orgnih.gov For example, experiments with different chlorophenol (CP) reactants showed that 2-CP produced the highest yield of naphthalene, while 3-CP and 4-CP produced higher yields of monochloronaphthalene (MCN). eeer.org Only a trace amount of dichloronaphthalene (DCN) was detected from 2-CP, while 3-CP produced a DCN yield of 0.0017%. eeer.org This demonstrates that the specific structure of the chlorophenol precursor significantly influences the resulting PCN congener profile. eeer.orgnih.gov

| Reactant | Naphthalene Yield (% CP Conversion) | MCN Yield (% CP Conversion) | DCN Yield (% CP Conversion) |

|---|---|---|---|

| 2-CP | Highest | Lower | <0.0001% |

| 3-CP | Lower | Highest | 0.0017% |

| 4-CP | Lowest | High | Not specified |

Gas-Phase Pyrolysis and Oxidation Pathways

Gas-phase reactions at high temperatures are another critical source of dichloronaphthalene formation. These processes can occur through pyrolysis (thermal degradation in the absence of oxygen) or oxidation. ukzn.ac.za

Pyrolysis: The gas-phase pyrolysis of chlorinated organic compounds in a reducing atmosphere can lead to the formation of various products, including chlorinated naphthalenes. ukzn.ac.za Studies on the pyrolysis of mixed plastics containing polyvinyl chloride (PVC) have shown that a variety of chlorinated hydrocarbons are produced. cranfield.ac.uk In these high-temperature environments, molecular fragments and radicals can combine to form more complex aromatic structures like naphthalene, which can then be chlorinated. ukzn.ac.za For example, laser pyrolysis of W(CO)6 in the presence of chlorinated organic compounds demonstrates a clean method for generating organic radicals in the gas phase, which can then react to form new products. psu.edu

Oxidation: Catalytic oxidation pathways also contribute to the formation and transformation of chlorinated naphthalenes. In the gaseous degradation of 1-chloronaphthalene over aluminum oxide (Al₂O₃) catalysts, both hydrodechlorination (to form naphthalene) and side chlorination (to form dichloronaphthalenes) were observed. rsc.orgresearchgate.net The study identified 1,4- and 1,6-dichloronaphthalene (B52920) as products. rsc.orgresearchgate.net The dominant mechanism is believed to be an oxidative degradation pathway, especially over γ-Al₂O₃, which involves reactive oxygen species and can lead to the eventual breakdown of the molecule into smaller products like CO₂. rsc.org These findings are significant for understanding the fate of chlorinated naphthalenes in industrial flue gases and for developing technologies to control their emissions. rsc.orgresearchgate.net

Mechanistic and Kinetic Studies of Polychlorinated Naphthalene Formation

The formation of polychlorinated naphthalenes (PCNs), including this compound, in thermal and combustion processes is a complex phenomenon that has been the subject of extensive theoretical and experimental research. mdpi.comnih.gov Chlorophenols (CPs) are recognized as primary precursors in the gas-phase formation of PCNs. mdpi.comnih.govnih.gov The process is initiated by the generation of chlorophenoxy radicals (CPRs) from CPs, either through the direct breaking of the O-H bond or by abstraction of the hydroxy-hydrogen by reactive radicals like H, OH, Cl, or O(³P). mdpi.commdpi.com

A widely accepted mechanism proposes that PCNs and polychlorinated dibenzofurans (PCDFs) are co-produced from these CPRs through a common intermediate. nih.govacs.org The initial and crucial step involves the coupling of two phenoxy radicals. mdpi.comacs.org Specifically, the formation pathway proceeds through the carbon-carbon coupling at unchlorinated ortho-positions of the CPRs to form a chlorinated o,o'-dihydroxybiphenyl (chloro-DOHB) intermediate. mdpi.comnih.govmdpi.comsemanticscholar.org

This chloro-DOHB intermediate stands at a mechanistic branch point:

PCDF Formation: It can undergo tautomerization and subsequent H₂O elimination to form PCDFs. nih.govacs.org

PCN Formation: Alternatively, it can lead to PCN formation through a series of reactions involving two carbon monoxide (CO) elimination steps and ring closure to form a chlorinated dihydrofulvalene intermediate. mdpi.comnih.govnih.gov This dihydrofulvalene intermediate then rearranges, losing hydrogen and/or chlorine atoms, to yield the final PCN structure. eeer.orgeeer.org

Quantum chemistry calculations and kinetic modeling have been employed to understand the energetics and reaction rates of these pathways. mdpi.comnih.gov Studies using canonical variational transition-state theory (CVT) with small curvature tunneling contribution (SCT) have calculated the rate constants for key elementary steps over temperatures ranging from 600 to 1200 K. mdpi.comnih.govnih.gov These theoretical studies indicate that PCN formation involves more elementary steps and the rate-determining step has a higher potential barrier compared to PCDF formation, which is consistent with experimental observations of lower total PCN yields than PCDF yields. mdpi.com

The formation of the dihydrofulvalene intermediate is a critical step that distinguishes PCN formation from that of other dioxin-like compounds. eeer.orgosti.gov This pathway is considered an alternative to mechanisms involving the recombination of cyclopentadienyl (B1206354) (CPDyl) radicals, as it better explains the observed isomer selectivity. eeer.org

Influence of Precursor Structure on Isomer Distribution in Formation Processes

The isomeric structure of the initial chlorophenol precursor significantly dictates the resulting congener distribution of the PCN products. nih.govmdpi.com Experiments involving the slow combustion of different monochlorophenol (CP) and dichlorophenol (DCP) isomers have demonstrated that each reactant produces a unique set of PCN isomers. nih.goveeer.org

Theoretical studies comparing the formation of PCNs from 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol (B41353) precursors confirm that the position of the chlorine atom on the initial phenol ring affects every elementary step in the formation process, leading to completely different isomer patterns. mdpi.com

For example:

From 2-Chlorophenol (2-CP): Theoretical studies show that the primary products from the cross-condensation of a phenoxy radical with a 2-chlorophenoxy radical are naphthalene and 1-monochloronaphthalene (1-MCN). semanticscholar.org Self-condensation of 2-CPRs also favors pathways that result in PCNs with one chlorine atom lost. mdpi.com

From 3-Chlorophenol (3-CP): The self-condensation of 3-CP can produce both 1-MCN and 2-MCN, as well as various dichloronaphthalene (DCN) isomers like 1,5-, 1,6-, 1,7-, 2,6-, and 2,7-DCN. mdpi.com Cross-condensation with a phenoxy radical mainly yields naphthalene and 2-MCN. semanticscholar.org The combination of these pathways provides a reasonable explanation for experimental observations where 3-CP produces an almost equal yield of 1-MCN and 2-MCN. mdpi.com

From Dichlorophenols (DCPs): The combustion of different DCP isomers also yields distinct PCN profiles. For instance, 3,4-DCP was found to produce the highest yields of PCDF and PCN products with two or more chlorine atoms, while 2,6-DCP did not produce any tri- or tetra-chlorinated PCNs or PCDFs. nih.gov

The following table summarizes the influence of the monochlorophenol precursor structure on the major monochlorinated naphthalene (MCN) products formed.

| Precursor | Primary MCN Products | Reference |

|---|---|---|

| 2-Chlorophenol (2-CP) | 1-MCN | semanticscholar.org |

| 3-Chlorophenol (3-CP) | 1-MCN and 2-MCN | mdpi.commdpi.comsemanticscholar.org |

This selectivity is rooted in the mechanism of phenoxy radical coupling and subsequent rearrangements. The position of chlorine atoms on the precursor influences which ortho-carbon sites are available for coupling and affects the stability and subsequent reaction pathways of the chloro-DOHB and dihydrofulvalene intermediates. eeer.orgeeer.org Theoretical calculations have concluded that an ortho-chlorine in the dihydrofulvalene intermediate will predominantly end up in an alpha position of the resulting naphthalene or be eliminated, while a meta-chlorine will mainly be found in a beta position. mdpi.com Furthermore, pathways involving the elimination of a chlorine atom are often energetically favored over those that eliminate a hydrogen atom. nih.govmdpi.comnih.gov

Chemical Reactivity and Transformation Pathways of 1,3 Dichloronaphthalene

Abiotic Transformation Processes

Photochemical Degradation Dynamics in Environmental Matrices

1,3-Dichloronaphthalene, like other chlorinated naphthalenes (CNs), is subject to photochemical degradation, a key abiotic transformation process in the environment. inchem.org Since all chlorinated naphthalenes absorb light at wavelengths relevant to environmental conditions, they can undergo direct photolysis in water, air, and on soil surfaces. inchem.org

Experimental studies on the aqueous photolysis of chlorinated naphthalenes have revealed that dechlorination and dimerization are the primary reaction pathways. pops.intpops.int The specific pathway is influenced by the position of the chlorine substituents. A free-radical mechanism has been proposed to account for the observed degradation products. pops.int Research has shown that the rate of this photochemical reaction tends to decrease as the degree of chlorination on the naphthalene (B1677914) ring increases. pops.int

In studies simulating sunlight, the photoconversion of 2,3-dichloronaphthalene (B20057) in water followed first-order kinetics. researchgate.net The presence of naturally occurring substances can influence the rate of degradation. For instance, nitrate (B79036) and nitrite (B80452) ions, which can generate hydroxyl radicals upon photolysis, have been shown to accelerate the photoconversion of some chlorinated naphthalenes. researchgate.net Similarly, fulvic acid at low concentrations can promote photoconversion, though it may have an inhibitory effect at higher concentrations. researchgate.net The degradation process can be influenced by pH, with acidic conditions promoting the formation of reactive oxygen species like superoxide (B77818) radical anions, hydrogen peroxide, and hydroxyl radicals, which can enhance the degradation of these compounds. researchgate.net

The photolysis of chloronaphthalenes can lead to a variety of products, including dechlorinated naphthalene and binaphthyls, which are formed through a triplet state. cdnsciencepub.com In some cases, further chlorination of the chloronaphthalene molecule has been observed during photolysis. cdnsciencepub.com

Interactive Table: Factors Influencing Photochemical Degradation of Dichloronaphthalenes

| Factor | Effect on Degradation Rate | Notes |

| Degree of Chlorination | Generally decreases with increasing chlorination. pops.int | Higher chlorinated naphthalenes are more resistant to photolysis. pops.int |

| Nitrate and Nitrite Ions | Can accelerate degradation. researchgate.net | Promotes the formation of hydroxyl radicals. researchgate.net |

| Fulvic Acid | Promotes at low concentrations, inhibits at high concentrations. researchgate.net | A common component of natural organic matter in water. |

| pH | Acidic conditions can promote degradation. researchgate.net | Affects the formation of reactive oxygen species. researchgate.net |

Advanced Oxidation Processes for Dichloronaphthalene Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While specific studies focusing solely on this compound are not abundant, research on related chlorinated compounds provides insight into the potential efficacy of AOPs.

The photodegradation of similar compounds, such as 2,3-dichloronaphthalene, has been shown to be positively affected by the production of singlet oxygen (¹O₂) and hydroxyl radicals (•OH). researchgate.net This indicates that AOPs, which are designed to generate these reactive oxygen species in significant quantities, would likely be effective in degrading this compound. The generation of hydroxyl radicals can be initiated by the photolysis of substances like hydrogen peroxide. researchgate.net

Catalytic Conversions and Derivatization

Metal-Catalyzed Functionalization and Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grwiley.commdpi.com These reactions have been applied to dichloronaphthalenes, enabling their functionalization and the synthesis of more complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.org It is a versatile method for creating new carbon-carbon bonds. For instance, palladium-catalyzed Suzuki-Miyaura couplings of 2,3-dichloronaphthalene-1,4-bistriflate have been used to selectively synthesize tetra-, di-, and mono-phenylnaphthalenes. researchgate.net The reaction's success often depends on the choice of ligands, with bulky phosphine (B1218219) ligands sometimes employed to achieve high catalytic activity. organic-chemistry.org The reactivity of the halide in Suzuki reactions generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Heck Reaction: The Heck reaction is another palladium-catalyzed method that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgfu-berlin.de This reaction has been utilized in cascade sequences involving dichloronaphthalene derivatives. For example, fluoranthene (B47539) derivatives can be constructed in a single step through a palladium-catalyzed cascade reaction starting from a peri-dichloronaphthalene derivative and various arylboronic acids. researchgate.net The Heck reaction typically proceeds with high trans selectivity. organic-chemistry.org

Interactive Table: Overview of Metal-Catalyzed Reactions for Dichloronaphthalenes

| Reaction Name | Catalyst | Reactants | Product Type |

| Suzuki-Miyaura Coupling | Palladium complex wikipedia.org | Dichloronaphthalene derivative, Organoboron compound researchgate.net | Arylated naphthalenes researchgate.net |

| Heck Reaction | Palladium complex organic-chemistry.org | Dichloronaphthalene derivative, Alkene researchgate.net | Substituted alkenes, Annulated PAHs researchgate.net |

Electrophilic Aromatic Substitution Reactions of Dichloronaphthalenes

The naphthalene ring system is susceptible to electrophilic aromatic substitution, although the presence of deactivating chloro-substituents makes the reaction conditions more demanding than for naphthalene itself. The chlorine atoms are ortho, para-directing but deactivating due to their electron-withdrawing inductive effect, which is stronger than their electron-donating resonance effect. uci.edu

Nitration: The introduction of a nitro group (-NO2) onto the dichloronaphthalene ring is a common electrophilic aromatic substitution reaction. The nitration of dichloronaphthalenes is typically carried out using a mixture of nitric and sulfuric acids. smolecule.com The position of nitration is influenced by the existing chlorine atoms. For example, in the nitration of 2,3-dichloronaphthalene, three possible mononitro isomers can be formed. sarthaks.com The use of concentrated nitric acid can lead to the nitration of the starting material. google.com

Halogenation: Further halogenation of a dichloronaphthalene is another example of an electrophilic aromatic substitution reaction. The direct chlorination of naphthalene primarily occurs at the α-positions (1, 4, 5, 8). Achieving specific dichlorination patterns requires careful control of reaction conditions, often using a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The chlorination of 1,2-dichloronaphthalene (B52898) can lead to the formation of addition products like 1,2,3,4,5,6-hexachloro-1,2,3,4-tetrahydronaphthalene. kyoto-u.ac.jp

Reaction Kinetics and Thermodynamic Analysis of Transformation Pathways

The transformation of this compound in the environment and under laboratory conditions is governed by its kinetic and thermodynamic properties. These factors determine the rate and feasibility of its degradation pathways, such as photolysis and oxidation.

Research into the reaction kinetics of chlorinated naphthalenes (CNs) indicates that the degree of chlorination is a critical factor influencing reactivity. Generally, the rate of transformation decreases as the number of chlorine substituents increases. Consequently, dichloronaphthalenes are typically less reactive than monochloronaphthalenes but more susceptible to degradation than more highly chlorinated congeners.

The phototransformation of various polychlorinated naphthalenes (PCNs) has been shown to follow first-order or pseudo-first-order kinetics. For instance, studies on the photoconversion of dichloronaphthalene isomers on simulated atmospheric particles (silica gel) have demonstrated this kinetic behavior. While specific rate constants for this compound are not extensively documented in comparative studies, the general trend observed is that the apparent rate constants for dichloronaphthalenes are lower than those for monochloronaphthalenes.

The position of the chlorine atoms on the naphthalene ring also significantly influences the degradation rate. This is evident in the differing biological half-lives of various dichloronaphthalene isomers. For example, a study in mice found that the half-life in adipose tissue varied between isomers, with 1,8-dichloronaphthalene (B1584820) having a half-life of 0.27 days and 2,7-dichloronaphthalene (B1605514) a half-life of 0.80 days. inchem.org Another key transformation pathway for chlorinated naphthalenes in the atmosphere is their reaction with hydroxyl radicals. For the related isomer, 1,4-dichloronaphthalene (B155283), the atmospheric half-life has been estimated at 2.7 days, based on a reaction rate constant of 6 × 10⁻¹² cm³/molecule per second. inchem.org

Interactive Data Table: Comparative Half-Lives of Dichloronaphthalene Isomers

| Isomer | Matrix/Condition | Half-Life |

|---|---|---|

| 1,4-Dichloronaphthalene | Atmosphere (vs. OH radicals) | 2.7 days |

| 1,8-Dichloronaphthalene | Adipose Tissue (Mouse) | 0.27 days |

From a thermodynamic perspective, the stability and degradation potential of this compound can be assessed through its standard enthalpy and Gibbs free energy of formation. Theoretical calculations using density functional theory (DFT) have been employed to estimate these values. dioxin20xx.org The Gibbs free energy of formation provides insight into the spontaneity of formation from its constituent elements, while the enthalpy of formation indicates the energy change upon formation. Thermodynamic data for chlorinated naphthalenes suggest that persistency towards biotic degradation decreases from the highly chlorinated congeners toward the dichloronaphthalenes, indicating that the degradation of dichloronaphthalenes is a thermodynamically favorable process.

Interactive Data Table: Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Value | Method |

|---|---|---|

| Standard Enthalpy of Formation (dH) | -2.07 kcal/mol | DFT (B3LYP/6-311++G**) |

The positive Gibbs free energy of formation suggests that the formation of this compound from its elements in their standard state is not spontaneous. This thermodynamic instability can be related to its potential for transformation into more stable compounds through degradation reactions.

Advanced Theoretical and Computational Investigations of 1,3 Dichloronaphthalene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable structures, electron distribution, and various spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is particularly useful for studying the properties of aromatic compounds like 1,3-Dichloronaphthalene.

Conformer Analysis: For molecules with rotational flexibility, DFT can be used to identify different stable conformations (conformers) and determine their relative energies. eurjchem.com While the naphthalene (B1677914) core of this compound is rigid, DFT calculations can precisely optimize the molecule's geometry, providing accurate bond lengths, bond angles, and dihedral angles. These calculations confirm the planarity of the aromatic system and the specific orientation of the chlorine atoms.

Spectroscopic Prediction: DFT is widely employed to predict various spectroscopic data, which can then be compared with experimental results for validation. ubc.ca

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. researchgate.net Analysis of these calculated frequencies helps in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C-C ring vibrations, and C-Cl stretching.

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For this compound, DFT would predict the distinct chemical shifts for the different hydrogen and carbon atoms on the naphthalene ring, influenced by the electron-withdrawing effects of the two chlorine substituents.

| Computational Method | Application | Predicted Properties for this compound |

|---|---|---|

| DFT (e.g., B3LYP/6-311G) | Geometry Optimization | Optimized bond lengths (C-C, C-H, C-Cl), bond angles, planarity. |

| DFT (e.g., B3LYP/6-311G) | Vibrational Analysis | IR frequencies, Raman activity, assignment of vibrational modes. |

| TD-DFT | Electronic Spectra | UV-Vis absorption wavelengths, electronic transition assignments. |

| GIAO-DFT | NMR Spectra | 1H and 13C chemical shifts. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be a π-orbital distributed across the naphthalene ring system, while the LUMO would be a π*-antibonding orbital. The presence of the electronegative chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. samipubco.com A smaller HOMO-LUMO gap generally implies higher reactivity and greater polarizability. nih.gov

This analysis is also fundamental to understanding intramolecular charge transfer. researchgate.netarxiv.org Calculations can visualize the distribution of these orbitals, showing where electrons are most likely to be donated from (the HOMO region) and where they are likely to be accepted (the LUMO region).

| Parameter | Symbol | Significance | Predicted Trend for this compound |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | Lower than naphthalene |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | Lower than naphthalene |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity, kinetic stability | Potentially smaller than naphthalene, indicating higher reactivity |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Escaping tendency of electrons | Negative value, indicating stability |

| Global Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer | Related to the magnitude of the energy gap |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is colored based on the electrostatic potential value: red indicates electron-rich regions (negative potential), blue indicates electron-deficient regions (positive potential), and green indicates neutral regions. nih.govwolfram.com

In an MEP map of this compound:

Negative Regions (Red): The areas above and below the π-system of the aromatic rings are expected to be electron-rich, making them susceptible to electrophilic attack. The regions around the electronegative chlorine atoms would also exhibit negative potential. nih.gov

MEP analysis provides a clear, qualitative picture of where a molecule is most likely to interact with other charged or polar species. mdpi.com

Mechanistic Studies through Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.org According to TST, reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the point of maximum energy along the reaction coordinate. wikipedia.orglibretexts.org

To study a reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods would be used to:

Locate Reactants and Products: Optimize the geometries of the starting materials and final products.

Find the Transition State (TS): Search for the saddle point on the potential energy surface connecting reactants and products. This is a critical step, as the TS structure reveals the geometry of the molecule at the height of the reaction.

Calculate Activation Energy: The difference in energy between the transition state and the reactants gives the activation energy (ΔG‡ or Ea). wikipedia.org

The rate constant (k) of the reaction can then be estimated using the Eyring equation, which relates the rate constant to the free energy of activation. utexas.eduox.ac.uk These calculations can predict how changes in substituents or reaction conditions will affect the reaction rate, providing deep mechanistic insight.

Non-Covalent Interaction Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF))

Non-covalent interactions (NCIs) are crucial for determining the supramolecular structure, crystal packing, and interactions with biological systems. Several computational techniques are used to analyze these weak interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to characterize chemical bonding. nih.gov The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between strong covalent bonds and weak non-covalent interactions like hydrogen bonds, halogen bonds, or van der Waals forces. nih.gov For this compound, QTAIM could be used to analyze intermolecular C-H···Cl interactions, π-π stacking, and Cl···Cl halogen bonding in its solid state.

Reduced Density Gradient (RDG): The RDG method provides a visually intuitive way to identify and characterize NCIs in real space. researchgate.net It generates isosurfaces that are color-coded to represent different types of interactions:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (e.g., steric clashes). researchgate.net An RDG analysis of a this compound dimer or crystal structure would reveal the specific regions responsible for π-stacking (green surfaces between rings) and potential weak hydrogen or halogen bonds. researchgate.net

Electron Localization Function (ELF): ELF is a function that maps the probability of finding an electron in the neighborhood of a reference electron. It provides a clear picture of electron localization in atomic shells, chemical bonds, and lone pairs. In the context of this compound, ELF analysis would clearly show the delocalized π-electrons of the aromatic system and the localized lone pairs on the chlorine atoms.

Computational Screening of Congeneric Libraries of Chlorinated Naphthalenes

Computational screening of congeneric libraries of chlorinated naphthalenes (CNs) represents a powerful in silico approach to systematically evaluate the properties and potential environmental risks of a large number of related compounds, including this compound. This methodology leverages computational chemistry techniques, such as Density Functional Theory (DFT) and three-dimensional quantitative structure-activity relationship (3D-QSAR) models, to predict various physicochemical and toxicological endpoints without the need for extensive experimental testing.

A key application of this approach is in the design of environmentally friendlier alternatives to existing industrial chemicals. For instance, research has focused on creating derivatives of highly chlorinated naphthalene mixtures with reduced biological toxicity. In one such study, 3D-QSAR models were developed based on the experimental biological toxicity (logEC50) of a set of 14 PCNs. These models were then used to guide the modification of a commercial PCN mixture (CN-70) to design new derivatives with lower toxicity.

The screening process typically involves several stages:

Initial Design: Based on the established 3D-QSAR models, new derivatives are designed by introducing various substituents to the naphthalene core.

Property Evaluation: The designed congeners are then evaluated for a range of properties critical to their environmental performance. These include:

Biological Toxicity: Predicted using the developed 3D-QSAR models.

Bio-concentration: Estimated through molecular docking studies with relevant biological receptors.

Long-Range Transport Potential: Assessed based on physicochemical properties.

Biodegradability: Predicted using computational models.

Practicability Assessment: In addition to environmental properties, practical aspects like chemical stability, insulativity, and flame retardancy are evaluated using methods like DFT.

This multi-faceted screening approach allows for the identification of promising candidates that balance performance with reduced environmental risk. While specific screening data for this compound within a large library is not always detailed in publications, the methodologies are directly applicable. The properties of this compound would be calculated and compared against other congeners to rank its relative risk.

Below is an interactive data table illustrating the types of data generated during a computational screening of chlorinated naphthalenes. The values for this compound are hypothetical and for illustrative purposes, as specific comprehensive screening data for this congener was not found in the reviewed literature.

| Compound | Predicted logEC50 | Predicted Bio-concentration Factor | Predicted Stability (eV) |

| This compound | -4.2 | 3.5 | -150.7 |

| 2-Monochloronaphthalene | -3.8 | 3.1 | -145.2 |

| 1,5-Dichloronaphthalene | -4.5 | 3.7 | -151.0 |

| 2,3,6-Trichloronaphthalene | -5.1 | 4.2 | -155.8 |

| Octachloronaphthalene (B52695) | -6.8 | 5.9 | -170.3 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or environmental fate. sfu.ca These models are invaluable for predicting the behavior of chemicals like this compound in the environment, particularly for endpoints that are difficult or expensive to measure experimentally. sfu.ca

The development of a QSPR model involves several key steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a mathematical equation that relates them to the target property.

Model Validation: The predictive power of the model is rigorously assessed using statistical techniques like cross-validation and by predicting the properties of an external set of compounds not used in model development.

For chlorinated naphthalenes, QSPR models have been developed to predict a variety of environmental fate parameters. A crucial parameter for assessing the long-range transport and partitioning of these compounds is the octanol-air partition coefficient (KOA). One study successfully developed a QSPR model for logKOA for a series of polychlorinated naphthalenes, chlorobenzenes, and p,p'-DDT using quantum chemical descriptors calculated with the PM3 Hamiltonian. The resulting model demonstrated good predictive ability with a cross-validated Q² of 0.973. The study found that molecular size and the ability to participate in intermolecular interactions are the primary factors governing the logKOA values of these compounds.

Another important application of QSPR is in predicting the retention behavior of chlorinated naphthalenes in analytical systems like gas chromatography. A quantitative structure-retention relationship (QSRR) model was developed for 62 PCN congeners on a non-polar column. This model, with a high correlation coefficient (R² = 0.995), revealed that the retention is primarily associated with the number of chlorine atoms and influenced by electronic descriptors such as the heat of formation and atomic valence.

While these studies provide a framework for predicting the properties of this compound, specific QSPR-predicted values for its environmental fate parameters are often embedded within larger datasets and not explicitly reported for individual congeners. However, by inputting the structure of this compound into these validated models, its properties can be estimated.

The following interactive data table presents a hypothetical output from a QSPR model for predicting key environmental fate parameters for several dichloronaphthalene isomers, illustrating how this compound would be assessed in comparison to its congeners.

| Compound | Predicted logKow | Predicted Water Solubility (mg/L) | Predicted Half-life in Soil (days) |

| This compound | 4.45 | 0.52 | 180 |

| 1,4-Dichloronaphthalene (B155283) | 4.48 | 0.48 | 185 |

| 1,5-Dichloronaphthalene | 4.50 | 0.45 | 190 |

| 2,6-Dichloronaphthalene (B52921) | 4.55 | 0.40 | 200 |

| 2,7-Dichloronaphthalene (B1605514) | 4.53 | 0.42 | 195 |

Regulatory agencies increasingly accept data from validated QSAR and QSPR models for risk assessment, especially when experimental data is unavailable. This reduces the need for extensive animal testing and provides a cost-effective means of prioritizing chemicals for further investigation.

Environmental Transport and Biogeochemical Cycling of Dichloronaphthalenes

Environmental Distribution and Mobility in Diverse Media

Dichloronaphthalenes (di-CNs) are a subgroup of chlorinated naphthalenes (CNs), which consist of 75 possible congeners. pops.int The environmental behavior of these compounds is largely dictated by the number and position of chlorine atoms on the naphthalene (B1677914) molecule. pops.int As the degree of chlorination increases, properties such as water solubility and vapor pressure tend to decrease, while the octanol-water partition coefficient (log Kow) increases. pops.intpops.int This suggests that lower chlorinated naphthalenes, like dichloronaphthalenes, have a moderate tendency to adsorb to soil and sediments, whereas higher chlorinated congeners exhibit a stronger sorption tendency. inchem.org

Di-CNs are slightly soluble in water, in contrast to the very low solubility of more highly chlorinated naphthalenes. pops.intpops.int Their lipophilic nature, indicated by high log Kow values, means they are prone to partitioning into fatty tissues of organisms. pops.intpops.intresearchgate.net The movement of these compounds through the environment is influenced by these physicochemical properties. For instance, their low water solubility and moderate sorption potential suggest they can be transported in both dissolved and particle-bound phases in aquatic systems.

Atmospheric transport is also a relevant pathway for dichloronaphthalenes. One report estimated an atmospheric half-life of 2.7 days for 1,4-dichloronaphthalene (B155283), suggesting that atmospheric transport and subsequent deposition could contribute to their widespread distribution. inchem.org All chlorinated naphthalenes absorb light at environmentally relevant wavelengths, indicating that direct photolysis in air, water, or on soil surfaces may be a significant degradation pathway. inchem.org

Biotic Degradation Mechanisms

The microbial breakdown of chlorinated aromatic compounds is a key process in their environmental remediation. Various microorganisms have demonstrated the ability to degrade these persistent pollutants.

Microbial Degradation Pathways of Dichloronaphthalenes (e.g., Pseudomonas sp. HY models)

While specific studies on the microbial degradation of 1,3-dichloronaphthalene are limited, research on similar isomers, such as 1,4-dichloronaphthalene, provides valuable insights. A strain of Pseudomonas sp. HY has been shown to effectively degrade 1,4-dichloronaphthalene. nih.govnih.govmdpi.com The degradation pathway likely involves initial oxidation reactions. For naphthalene, Pseudomonas putida utilizes plasmid-encoded enzymes to initiate dissimilation through salicylate (B1505791) and the alpha-keto acid pathway. nih.gov In a genetically modified strain of P. putida lacking salicylate hydroxylase, the oxidation of 1,4-dichloronaphthalene resulted in the accumulation of 3,6-dichlorosalicylate. nih.gov This suggests that the degradation of dichloronaphthalenes by Pseudomonas species can proceed through the formation of chlorinated salicylic (B10762653) acids. The initial steps in the oxidation of naphthalene by Pseudomonas putida involve the formation of cis-1,2-dihydroxy-1,2-dihydronaphthalene. asm.org A similar dihydroxylation step is likely involved in the breakdown of dichloronaphthalenes.

Identification and Characterization of Microbial Metabolites

Studies on the degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY have identified several metabolites through gas chromatography-mass spectrometry (GC-MS). nih.govnih.govmdpi.com These include dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid. nih.govnih.govmdpi.com The formation of these intermediates provides evidence for a metabolic pathway that involves initial oxygenation of the aromatic ring. For instance, the oxidation of 1,4-dichloronaphthalene by a strain of Pseudomonas putida yielded 3,6-dichlorosalicylate. nih.gov Similarly, the metabolism of 1,2-dichloronaphthalene (B52898) in pigs produced 3,4-dichloronaphthol as a major metabolite, while 1,4-dichloronaphthalene was metabolized to 2,4-dichloronaphthol. food.gov.uk

Enzymatic Systems Involved in Biotransformation of Chlorinated Aromatics

The biotransformation of chlorinated aromatic compounds is facilitated by various enzymatic systems. In aerobic bacteria, dioxygenases are often responsible for the initial attack on the aromatic ring. These enzymes incorporate both atoms of molecular oxygen into the substrate. For naphthalene degradation, naphthalene dioxygenase is a key enzyme. nih.gov

Under certain conditions, dehalogenation can occur. Reductive dehalogenation is a significant process under anaerobic conditions, where some bacteria can use chlorinated compounds as terminal electron acceptors for energy metabolism. asm.org Aerobically, some chlorinated aromatics can be dehalogenated through thiolytic substitution involving glutathione (B108866), a reaction catalyzed by glutathione S-transferases. asm.org Another mechanism is hydrolytic dehalogenation. The 4-chlorobenzoate (B1228818) dehalogenase system in Pseudomonas sp. strain CBS3 is a well-characterized example, involving three enzymes and requiring coenzyme A and ATP. asm.orgnih.gov

FADH2-dependent halogenases are another class of enzymes involved in the metabolism of halogenated compounds, responsible for both chlorination and bromination of aromatic compounds. nih.gov These are two-component systems consisting of a flavin reductase and the halogenase itself. nih.gov

Environmental Persistence and Degradation Rates of Dichloronaphthalene Isomers

The persistence of chlorinated naphthalenes in the environment is a significant concern. Their resistance to biotic degradation generally decreases with a lower degree of chlorination and depends on the number of adjacent unsubstituted carbon atoms. researchgate.netfood.gov.uk This suggests that dichloronaphthalenes would be less persistent than their more highly chlorinated counterparts.

Studies have shown that monochloronaphthalenes are readily degraded by microorganisms under aerobic conditions. inchem.org While information on the biodegradation of higher chlorinated congeners is more limited, some data on degradation rates for dichloronaphthalenes exist. For example, a strain of Pseudomonas sp. HY was able to achieve 98% removal of 1,4-dichloronaphthalene within 48 hours at an initial concentration of 10 mg/L. nih.govnih.gov However, at a higher initial concentration of 20 mg/L, it took 144 hours to achieve the same degradation efficiency, indicating that the degradation rate is concentration-dependent. nih.govnih.gov

Photodegradation is another important process affecting the persistence of these compounds. The photoconversion of several chlorinated naphthalenes, including 2,3-dichloronaphthalene (B20057), was found to follow first-order kinetics, with the reaction rate decreasing as the number of chlorine atoms increased. researchgate.net The process involves an initial dechlorination stage followed by oxidative ring opening. researchgate.net

Bioaccumulation Mechanisms in Environmental Compartments

The lipophilic nature of chlorinated naphthalenes contributes to their tendency to bioaccumulate in organisms. inchem.org The extent of bioaccumulation generally increases with the degree of chlorination, up to heptachloronaphthalenes. inchem.org However, octachloronaphthalene (B52695) appears to be less readily absorbed by organisms. inchem.org Dichloronaphthalenes, being less chlorinated, are expected to bioaccumulate, but perhaps to a lesser extent than more highly chlorinated congeners.

The biological half-life of these compounds can vary depending on the isomer and the tissue. For instance, in mice, the half-life of 2,7-dichloronaphthalene (B1605514) was longer than that of 1,8-dichloronaphthalene (B1584820) in most tissues, and both had shorter half-lives than octachloronaphthalene. food.gov.uk The adipose tissue generally showed the longest half-life due to the lipophilicity of these compounds. food.gov.uk

The high log Kow values of dichloronaphthalenes indicate a potential for bioconcentration in aquatic organisms. pops.intpops.int These compounds are expected to bind to organic carbon in soil and sediment, which can reduce their bioavailability to microorganisms but also make them a source of contamination for benthic organisms. pops.int

Atmospheric and Hydrospheric Transport Processes

The environmental transport of dichloronaphthalenes (di-CNs), including the specific isomer this compound, is governed by their physicochemical properties, which facilitate their movement across atmospheric and aquatic systems. These compounds are semi-volatile organic compounds (SVOCs), allowing them to partition between the gas phase and atmospheric particles, which is a key factor in their long-range transport.

Dichloronaphthalenes are considered persistent in the air. pops.intcanada.ca Modeling studies and environmental observations have confirmed their potential for long-range atmospheric transport, with di-CNs specifically categorized as having a moderate potential for such transport. pops.intcanada.ca This allows them to travel to remote regions like the Arctic, far from their original sources. pops.intcanada.capops.int The process of "global distillation" or the "grasshopper effect," where chemicals volatilize in warmer regions and deposit in colder regions, applies to di-CNs, which are described as "multiple hoppers". pops.int

The atmospheric half-life is a critical parameter for assessing long-range transport potential. For the broader category of di-CNs to octa-CNs, calculated atmospheric half-lives, primarily determined by their reaction with hydroxyl (OH) radicals, range from 2.7 to 417 days, indicating sufficient persistence for transport over long distances. pops.int Sorption to atmospheric aerosols is a key process influencing the long-range transport of semivolatile organic chemicals like dichloronaphthalenes. nih.gov

When released into the environment, fugacity models predict that dichloronaphthalenes will partition into different environmental compartments based on the medium of release. If released into the air, they tend to remain in the atmosphere or partition to soil. pops.int Conversely, if released into water, they are likely to stay within the water column or partition into sediments. pops.int

Hydrospheric transport occurs as these compounds enter aquatic environments through atmospheric deposition or from tributaries and industrial or municipal effluents. tandfonline.comethernet.edu.et Their behavior in water is largely dictated by their low water solubility and hydrophobic nature. solubilityofthings.comsolubilityofthings.com Dichloronaphthalenes have very low solubility in water, a characteristic that generally decreases as the number of chlorine atoms increases. tandfonline.comsolubilityofthings.com This hydrophobicity drives their partitioning from the water column to other environmental compartments. researchgate.net Turbulent mixing within the water column can influence their distribution, potentially enhancing the upward diffusion of contaminants from sediment and affecting the mixing of atmospheric inputs. researchgate.net

Table 1: Physicochemical Properties of this compound Relevant to Environmental Transport

| Property | Value | Reference |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 4.61 | pops.int |

| Henry's Law Constant (Pa m³/mol) | 6.68 | pops.int |

| Water Solubility | Low (Varies from 85 to 862 µg/L for di-CNs) | tandfonline.com |

Sediment-Water Partitioning and Deposition Dynamics

The partitioning of this compound between water and sediment is a crucial process controlling its fate and bioavailability in aquatic ecosystems. Due to their hydrophobic nature and low aqueous solubility, dichloronaphthalenes have a strong tendency to sorb to particulate matter, including soil and sediment. tandfonline.comresearchgate.net This process is a primary mechanism for their removal from the water column and subsequent deposition into benthic sediments, which act as a major reservoir for these contaminants. pops.intresearchgate.net

The extent of sorption is quantified by the sediment-water partition coefficient (Kd), which is often normalized to the fraction of organic carbon (foc) in the sediment to yield the organic carbon-normalized partition coefficient (Koc). usgs.gov This is because the primary sorption mechanism for hydrophobic organic compounds like dichloronaphthalenes is partitioning into the soil and sediment organic matter (SOM). usgs.govdss.go.th The relationship between the octanol-water partition coefficient (Kow) and Koc is often used to predict the sorption potential of a chemical. tandfonline.comepa.gov As the log Kow for dichloronaphthalenes is high, their potential to partition into soils and sediments is also significant. tandfonline.com

Research has shown that the Koc values for polycyclic aromatic hydrocarbons (PAHs) and their chlorinated derivatives can vary depending on the nature of the organic matter in the sediment. For instance, Koc values on sediments are often observed to be higher than on soils, reflecting differences in the composition of the organic matter. dss.go.th For hydrophobic organic chemicals, traditional batch experiments for determining sorption coefficients can sometimes underestimate the values because the analysis may include compounds sorbed to colloidal organic matter in the aqueous phase. nih.gov

Once deposited, dichloronaphthalenes can persist in sediments for long periods. pops.int The sediment layer can act as both a sink and a potential long-term source of contamination to the overlying water column through processes like resuspension caused by bioturbation or hydrodynamic events. researchgate.net The dynamics of deposition are influenced by factors such as the particle settling rate and the concentration of suspended solids in the water. The relatively high contributions of less-chlorinated naphthalenes, like dichloronaphthalenes, found in some environmental samples suggest that industrial thermal processes might be a significant source compared to historical technical formulations. researchgate.net

Table 2: Sediment-Water Partitioning Data for Dichloronaphthalenes and Related Compounds

| Compound | Log Koc | Log Kow | Notes | Reference |

|---|---|---|---|---|

| 2,3-Dichloronaphthalene | 5.34 | 4.91 | Log Koc derived from a specific correlation. | deltares.nl |

| 1-Chloronaphthalene (B1664548) | ~3.59 | 4.08 | Estimated Koc value of 3,900. | nih.gov |

| General Chlorinated Hydrocarbons | - | - | Koc values for PAHs are typically higher than for other nonpolar solutes like chlorinated hydrocarbons at similar Kow values, suggesting enhanced partitioning for PAHs in sediment organic matter. | dss.go.th |

Advanced Analytical Methodologies for Dichloronaphthalene Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of 1,3-dichloronaphthalene.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of this compound, which is crucial for structural confirmation and understanding intramolecular forces.

FT-IR and Raman spectra have been measured for a series of mono- and di-substituted naphthalenes, including dichloronaphthalenes. globalauthorid.com These techniques are complementary, as some vibrational modes may be more active in either IR or Raman scattering. The analysis of these spectra allows for the assignment of fundamental vibrational frequencies to specific molecular motions.

While specific, detailed FT-IR and Raman spectral data for this compound are not extensively available in the provided search results, the principles of these techniques are well-established for similar compounds. For instance, Raman spectra are available for 1,2-dichlorobenzene (B45396) and 1,4-dichlorobenzene, which can provide insights into the vibrational modes of chlorinated aromatic compounds. chemicalbook.comchemicalbook.com Preliminary studies have also utilized Raman spectroscopy to investigate the effect of chemical perturbations on lattice stability in the 1,4-dihalonaphthalene series, which includes 1,4-dichloronaphthalene (B155283). dntb.gov.ua

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of this compound. The absorption of UV-Vis radiation promotes electrons from lower to higher energy molecular orbitals, and the wavelengths of these absorptions provide information about the electronic transitions and the extent of conjugation within the molecule.

The electronic transitions in aromatic molecules like naphthalene (B1677914) involve π → π* transitions. coe.edu The substitution of chlorine atoms onto the naphthalene ring can influence the energy of these transitions, causing shifts in the absorption maxima. In a study of the metabolic degradation of 1,4-dichloronaphthalene, UV absorbance at 379 nm was observed for some of the resulting compounds. mdpi.com Furthermore, the UV absorption spectrum of the oxidation product of 1,4-dichloronaphthalene by P. putida has been recorded and compared to authentic standards to identify metabolites. asm.org

In a different context, the fluorescence excitation and emission spectra of terrylene molecules embedded in a 2,3-dichloronaphthalene (B20057) crystal have been studied at low temperatures. icm.edu.plresearchgate.net While this research focuses on the guest molecule, it demonstrates the use of the dichloronaphthalene as a crystalline matrix and involves spectroscopic measurements in the visible range. icm.edu.plresearchgate.net The study of electronic transitions is crucial for understanding the photochemistry of these compounds. coe.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including isomers of dichloronaphthalene. nih.govmdpi.com By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about molecular connectivity, symmetry, and the electronic properties of the naphthalene core as influenced by the chlorine substituents. mdpi.com While specific experimental spectral data for this compound is not widely documented in publicly available literature, the structural features of the molecule allow for a clear prediction of its expected NMR spectra.

For this compound, the lack of symmetry results in a complex but interpretable spectrum. All six aromatic protons and all ten carbon atoms are chemically non-equivalent, meaning each should produce a distinct signal.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C2 position, being situated between two chlorine atoms, would likely appear as a singlet. The proton at C4, adjacent to a chlorine atom, would also be a singlet. The remaining four protons on the unsubstituted ring (H5, H6, H7, H8) would appear as a complex pattern of multiplets due to spin-spin coupling. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are crucial for assigning these protons by identifying which are coupled to each other. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could further confirm spatial relationships between protons. nih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display ten unique signals. guidechem.comhmdb.ca The carbons directly bonded to chlorine (C1 and C3) would exhibit chemical shifts significantly influenced by the electronegativity of the halogen. The remaining eight carbon signals would correspond to the other carbons of the naphthalene ring system. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate each proton signal with its directly attached carbon (HSQC) and with carbons two or three bonds away (HMBC), respectively. nih.govhmdb.ca This two-dimensional data allows for the complete and unambiguous assignment of every proton and carbon in the molecule, confirming the 1,3-substitution pattern. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that define the crystal packing.

Crystals of this compound have been analyzed using single-crystal X-ray diffraction. guidechem.com The compound crystallizes in the monoclinic space group P2₁/n. guidechem.comnist.gov The analysis, based on Patterson and Fourier projections along the b-axis, determined the x and z parameters for the chlorine and carbon atoms. guidechem.comnist.gov The study revealed that the bond distances within the this compound molecule are very similar to those in unsubstituted naphthalene. nist.gov

The crystals, formed by sublimation, appear as colorless prisms elongated along the b-axis. guidechem.com The unit cell contains four molecules of this compound. guidechem.com Detailed crystallographic data are essential for understanding the solid-state properties and for computational modeling of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆Cl₂ |

| Molecular Weight | 197.1 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 15.11 Å |

| b = 3.92 Å | |

| c = 14.86 Å | |

| β = 96.0° | |

| Volume of Unit Cell | 875.4 ų |

| Molecules per Unit Cell (Z) | 4 |

| Density (calculated) | 1.495 g/cm³ |

| Density (measured) | 1.494 g/cm³ |

Advanced Sample Preparation and Extraction Protocols for Environmental and Synthetic Matrices

The accurate quantification of this compound in complex samples, such as environmental matrices (e.g., soil, water, sediment) or synthetic reaction mixtures, necessitates robust and efficient sample preparation and extraction protocols. dergipark.org.trresearchgate.net The primary goal of these procedures is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis, often by gas chromatography (GC). ucl.ac.uk

Several advanced extraction techniques are employed, moving beyond traditional liquid-liquid extraction (LLE) to improve efficiency, reduce solvent consumption, and shorten processing times. dergipark.org.truq.edu.au The choice of method depends on the sample matrix and the specific analytical objectives. dergipark.org.tr

Solid-Phase Extraction (SPE): SPE is a versatile technique used for purifying and concentrating analytes from liquid samples. For aqueous samples containing dichloronaphthalenes, reversed-phase sorbents like C18 are commonly used to retain the nonpolar analyte while allowing polar matrix components to pass through. The analyte is then eluted with a small volume of an organic solvent.

Soxhlet and Automated Soxhlet Extraction: For solid samples like soil and sediment, Soxhlet extraction is a classic and reliable method. ucl.ac.uk An automated version, Automated Soxhlet Extraction (ASE), offers faster extraction times and reduced solvent usage. ucl.ac.uk A common solvent mixture for extracting chlorinated hydrocarbons is methylene (B1212753) chloride/acetone (1:1). ucl.ac.uk

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to increase the efficiency and speed of extraction from solid matrices. This technique significantly reduces extraction time and solvent volume compared to traditional Soxhlet extraction.